molecular formula C5H6IN3O2 B11714557 1-Ethyl-3-iodo-5-nitro-1H-pyrazole

1-Ethyl-3-iodo-5-nitro-1H-pyrazole

Cat. No.: B11714557
M. Wt: 267.02 g/mol
InChI Key: HMOPGQVYYPLAQC-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving the introduction of the ethyl, iodo, and nitro groups onto the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed, followed by nitration and iodination steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include the preparation of intermediates, followed by cyclization, nitration, and iodination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-iodo-5-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

    1-Ethyl-3-bromo-5-nitro-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.

    1-Ethyl-3-chloro-5-nitro-1H-pyrazole: Contains a chloro group instead of an iodo group.

    1-Ethyl-3-fluoro-5-nitro-1H-pyrazole: Features a fluoro group in place of the iodo group.

Uniqueness: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activities compared to its bromo, chloro, and fluoro analogs. The iodo group can engage in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

Molecular Formula

C5H6IN3O2

Molecular Weight

267.02 g/mol

IUPAC Name

1-ethyl-3-iodo-5-nitropyrazole

InChI

InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3

InChI Key

HMOPGQVYYPLAQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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